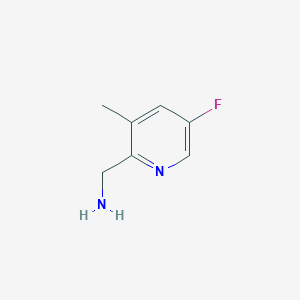
(5-Fluoro-3-methylpyridin-2-YL)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Fluoro-3-methylpyridin-2-YL)methanamine is a chemical compound with the molecular formula C7H9FN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a fluorine atom and a methyl group on the pyridine ring, along with a methanamine group, makes this compound unique and of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-3-methylpyridin-2-YL)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-3-methylpyridine.
Nucleophilic Substitution: The 5-fluoro-3-methylpyridine undergoes nucleophilic substitution with a suitable amine source, such as methanamine, under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is typically maintained between 50-100°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. The final product is purified using techniques like crystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
(5-Fluoro-3-methylpyridin-2-YL)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (5-Fluoro-3-methylpyridin-2-YL)methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The methanamine group can participate in hydrogen bonding, further influencing the compound’s biological activity.
類似化合物との比較
(5-Fluoropyridin-3-yl)methanamine: Similar structure but lacks the methyl group.
(5-Methylpyridin-2-yl)methanamine: Similar structure but lacks the fluorine atom.
Uniqueness:
- The presence of both the fluorine atom and the methyl group in (5-Fluoro-3-methylpyridin-2-YL)methanamine makes it unique. The fluorine atom enhances its reactivity and potential biological activity, while the methyl group influences its chemical properties and stability.
生物活性
(5-Fluoro-3-methylpyridin-2-YL)methanamine, a compound characterized by a pyridine ring with a fluorine atom and a methyl group, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₉FN₂
- Molecular Weight : Approximately 126.13 g/mol
- Functional Groups : Primary amine, pyridine ring, fluorine substituent
The presence of the fluorine atom enhances the compound's lipophilicity and may improve membrane permeability, which is crucial for biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom in the pyridine ring significantly enhances the compound's ability to interact with biological targets, potentially affecting enzyme activity or receptor binding.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity.
- Receptor Modulation : Potential interactions with various receptors could lead to altered signaling pathways.
Biological Activity Overview
The compound has been investigated for its potential applications in drug discovery and therapeutic development. Initial studies suggest that it may exhibit properties relevant to:
- Anticancer Activity : Preliminary data indicate that this compound may inhibit the growth of cancer cell lines.
- Enzyme Inhibition : The compound has shown promise as a potential inhibitor for specific enzymes involved in disease pathways .
In Vitro Studies
Several studies have evaluated the biological activities of this compound:
- Cytotoxicity Against Cancer Cell Lines :
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₇H₉FN₂ | Primary amine; fluorinated pyridine derivative |
| Vorinostat | C₁₄H₁₄N₂O₄S | Histone deacetylase inhibitor; anticancer agent |
| SF5-vorinostat | C₁₄H₁₂F₅N₂O₄S | Enhanced potency due to fluorination |
This table compares this compound with other compounds known for their biological activities, highlighting its unique structural features that may contribute to its efficacy.
Applications in Research and Industry
This compound has diverse applications across several fields:
- Drug Development : Its potential as a lead compound in developing new pharmaceuticals targeting specific enzymes and receptors.
- Radiolabeling : Investigated for use as a radiolabeled compound for imaging studies in medical diagnostics.
- Agrochemicals : Explored for applications in developing new agrochemical products due to its reactivity and structural characteristics.
特性
CAS番号 |
886365-60-2 |
|---|---|
分子式 |
C7H9FN2 |
分子量 |
140.16 g/mol |
IUPAC名 |
(5-fluoro-3-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9FN2/c1-5-2-6(8)4-10-7(5)3-9/h2,4H,3,9H2,1H3 |
InChIキー |
SBZUVOUQFLIBKX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1CN)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















